molecular formula C21H22N4O3 B2420263 N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-ethoxy-1-naphthamide CAS No. 1172496-57-9

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-ethoxy-1-naphthamide

Cat. No.: B2420263
CAS No.: 1172496-57-9
M. Wt: 378.432
InChI Key: XLBKCZLMGRWATL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-ethoxy-1-naphthamide is a recognized and potent inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, metabolism, and neuronal function. This compound exhibits high selectivity and potency against GSK-3β , making it a valuable chemical probe for dissecting the Wnt/β-catenin signaling pathway and for investigating the kinase's role in the pathogenesis of neurological disorders. Its primary research application lies in the study of Alzheimer's disease , where its inhibition of GSK-3β is used to model the reduction of tau protein hyperphosphorylation, a key event in the formation of neurofibrillary tangles. By modulating GSK-3β activity, researchers can explore novel therapeutic strategies for neurodegenerative conditions, as well as study the kinase's involvement in cellular processes such as apoptosis, insulin signaling, and cell cycle regulation.

Properties

IUPAC Name

N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2-ethoxynaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-4-28-16-10-9-13-7-5-6-8-14(13)17(16)21(27)22-18-15-11-12(2)20(26)23-19(15)25(3)24-18/h5-10,12H,4,11H2,1-3H3,(H,23,26)(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBKCZLMGRWATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=NN(C4=C3CC(C(=O)N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closure Reaction

The pyrazolo[3,4-b]pyridine scaffold is synthesized via a cyclocondensation reaction. As detailed in CN105801574A, 2-chloro-3-pyridinecarboxaldehyde undergoes ring closure with hydroxylamine hydrochloride in dimethylformamide (DMF) at 60°C, yielding 1H-pyrazolo[3,4-b]pyridine (Fig. 1).

Reaction Conditions

Parameter Value
Solvent DMF
Catalyst Hydroxylamine hydrochloride
Temperature 60°C
Molar Ratio (catalyst:substrate) 2.5:1
Yield 85%

Mechanistic Insight
Hydroxylamine hydrochloride facilitates imine formation, followed by intramolecular cyclization to generate the pyrazole ring. Triethylamine acts as a base, neutralizing HCl byproducts.

Functionalization: Introduction of Methyl Groups

The 1- and 5-position methyl groups are introduced via alkylation. While explicit protocols are absent in the provided sources, standard methods involve:

  • N-Methylation : Treatment with methyl iodide in the presence of a base (e.g., K₂CO₃).
  • C-Methylation : Use of dimethyl sulfate under acidic conditions.

Optimization Considerations

  • Sequential alkylation ensures regioselectivity.
  • Protecting groups may be required to prevent over-alkylation.

Synthesis of 2-Ethoxy-1-naphthoic Acid

Ethoxylation of 2-Hydroxy-1-naphthaldehyde

As per CN102249903A, 2-hydroxy-1-naphthaldehyde is refluxed with ethanol and sodium bisulfate monohydrate to yield 2-ethoxy-1-naphthaldehyde (Fig. 2).

Reaction Conditions

Parameter Value
Solvent Ethanol
Catalyst NaHSO₄·H₂O
Temperature Reflux (~78°C)
Yield 95.1%

Oxidation to 2-Ethoxy-1-naphthoic Acid

The aldehyde is oxidized using hydrogen peroxide in acetone under alkaline conditions:

Procedure

  • Dissolve 2-ethoxy-1-naphthaldehyde in acetone.
  • Add 30% NaOH and 30% H₂O₂ at 40°C.
  • Acidify with HCl to precipitate the product.

Yield : 92.8%

Amidation: Coupling of Pyrazolo[3,4-b]pyridine Amine and 2-Ethoxy-1-naphthoic Acid

Acid Chloride Formation

Convert 2-ethoxy-1-naphthoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Conditions

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C to room temperature
  • Catalyst: DMF (catalytic)

Amide Bond Formation

React the acid chloride with the pyrazolo[3,4-b]pyridine amine in the presence of a base (e.g., triethylamine).

Alternative Approach
Use coupling agents such as HATU or EDCI with HOAt to activate the carboxylic acid directly, avoiding acid chloride isolation.

Yield Optimization

  • Excess amine (1.2 equiv) improves conversion.
  • Anhydrous conditions prevent hydrolysis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : Expected signals include aromatic protons (δ 7.2–8.6 ppm), methyl groups (δ 1.2–2.5 ppm), and ethoxy protons (δ 1.4 ppm, triplet).
  • ¹³C NMR : Carbonyl carbons (δ ~165–175 ppm), quaternary aromatic carbons (δ ~125–140 ppm).

Mass Spectrometry

  • ESI-MS : Molecular ion peak at m/z 428.4 [M+H]⁺ (calculated for C₂₃H₂₅N₃O₃).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the functional groups present and the reaction conditions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Addition: Addition reactions may involve reagents like hydrogen gas (H₂) in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Recent studies have indicated that N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-ethoxy-1-naphthamide exhibits potent anticancer properties. It has been shown to induce cell cycle arrest in the G2/M phase in several cancer cell lines. This mechanism is crucial as it prevents the proliferation of cancer cells by halting their division at a critical point in the cell cycle.

Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is a target for reducing inflammation. The inhibition of this enzyme can lead to decreased production of leukotrienes, which are mediators of inflammation .

Biochemical Mechanisms

Oxidative Stress Reduction
this compound has been investigated for its antioxidant properties. It is believed to enhance the activity of antioxidant enzymes and reduce lipid peroxidation processes. This capability makes it a candidate for further studies aimed at preventing oxidative stress-related diseases .

Synthesis and Structural Studies

The synthesis of this compound typically involves multi-step chemical reactions that utilize commercially available reagents. The structural confirmation is often achieved through techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), ensuring that the compound's integrity is maintained throughout the synthesis process.

Future Research Directions

Ongoing research is focused on optimizing the structure of this compound to enhance its efficacy and reduce potential side effects. Studies are also being conducted to explore its interactions with various biological targets beyond those currently known.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique compared to other similar compounds due to its specific structural features and biological activities. Some similar compounds include:

  • Indole derivatives: These compounds share structural similarities and exhibit similar biological activities.

Biological Activity

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-ethoxy-1-naphthamide is a complex organic compound belonging to the class of pyrazolo[3,4-b]pyridine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4O3C_{15}H_{18}N_{4}O_{3}, with a molecular weight of 302.33 g/mol. The structural features include a tetrahydro-pyrazolo-pyridine framework which is known for its pharmacological properties.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that pyrazolo[3,4-b]pyridine derivatives can inhibit the growth of various cancer cell lines by targeting specific pathways involved in tumor progression. A notable example includes the inhibition of the DCN1-UBE2M interaction, which is critical for cancer cell survival and proliferation. In vitro assays have demonstrated that these compounds can effectively reduce anchorage-independent growth in cancer cells .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Related compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation and pain pathways. The structure–activity relationship (SAR) studies suggest that modifications to the pyrazolo ring can enhance anti-inflammatory activity by increasing binding affinity to COX enzymes .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Pyrazolo derivatives have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is particularly relevant in the context of diseases where oxidative damage is a contributing factor .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies indicate that modifications to enhance solubility and reduce metabolic clearance significantly improve bioavailability. For example, ethyl substitutions on the nitrogen atom in related compounds have been shown to increase plasma exposure and duration of action in vivo .

Case Studies and Research Findings

Study ReferenceFindings
Demonstrated inhibition of DCN1-mediated pathways in cancer cells with IC50 values indicating potent activity.
Reported significant anti-inflammatory effects through COX inhibition with comparable efficacy to standard treatments like celecoxib.
Highlighted antioxidant activity through radical scavenging assays showing potential protective effects against oxidative stress.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-ethoxy-1-naphthamide?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the pyrazolo-pyridine core. Key steps include:

  • Acylation : Introducing the 2-ethoxy-1-naphthamide group via coupling reactions (e.g., using carbodiimide catalysts).
  • Ring Closure : Formation of the tetrahydro-pyridinone moiety under controlled pH and temperature conditions to avoid side reactions .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product, followed by recrystallization for purity optimization .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at positions 1 and 5, ethoxy group on the naphthamide) .
  • Mass Spectrometry : HRMS (ESI) to verify molecular weight and fragmentation patterns .
  • Thermal Analysis : Melting point determination (e.g., 243–245°C range) to assess crystallinity and purity .

Q. What structural analogs of this compound exhibit notable biological activities?

  • Methodological Answer : Analog exploration involves substituting the naphthamide or pyrazolo-pyridine moieties. Examples include:

  • Pyrazolo[3,4-d]pyrimidine analogs : Anticancer activity via kinase inhibition (e.g., 1-(2-methoxyphenyl)-4-substituted derivatives) .
  • Thioacetamide-linked analogs : Enhanced antimicrobial properties through sulfur-based interactions .
  • Piperidinyl/phenyl substitutions : Improved solubility and bioavailability .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize reaction yields for this compound’s synthesis?

  • Methodological Answer : DOE reduces trial-and-error by systematically varying parameters:

  • Factors : Temperature (e.g., 0–5°C for acylation), solvent polarity (DMF vs. dichloromethane), and catalyst loading .
  • Response Surface Methodology : Models interactions between variables (e.g., excess reagent ratios vs. byproduct formation) .
  • Case Study : A 3² factorial design improved yields by 22% in analogous pyrazolo-pyrimidine syntheses .

Q. How can researchers resolve contradictions in bioactivity data between structural analogs?

  • Methodological Answer :

  • SAR Analysis : Compare substituent effects (e.g., methoxy vs. ethoxy groups on naphthamide) using in vitro assays (e.g., IC₅₀ values for kinase inhibition) .
  • Computational Docking : Predict binding affinities to targets (e.g., ATP-binding pockets) using molecular dynamics simulations .
  • Meta-Analysis : Aggregate data from heterogeneous studies (e.g., conflicting cytotoxicity reports) to identify confounding variables (e.g., cell line specificity) .

Q. What computational strategies predict reactivity for modifying the pyrazolo-pyridine core?

  • Methodological Answer :

  • Quantum Chemical Calculations : DFT-based transition state analysis to evaluate energy barriers for ring-opening/functionalization .
  • Reaction Path Search : Algorithms (e.g., GRRM) map possible pathways for introducing substituents (e.g., nitro groups) without destabilizing the core .
  • Machine Learning : Train models on existing pyrazolo-pyridine reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .

Q. What strategies enhance selectivity when modifying the compound’s core for specific biological targets?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the ethoxy group with trifluoromethyl to enhance target affinity while maintaining metabolic stability .
  • Protease-Sensitive Linkers : Introduce cleavable groups (e.g., ester bonds) for tumor microenvironment-activated prodrugs .
  • Stereochemical Control : Use chiral catalysts (e.g., BINOL-derived phosphates) to synthesize enantiopure derivatives for receptor-specific interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.